2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde
Overview
Description
The compound “2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde” is a complex organic molecule. It contains a furo[3,2-b]pyridine core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a carbaldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen) at the 6-position, and a tert-butyldimethylsilyloxy group at the 2-position .
Synthesis Analysis
The synthesis of such compounds often involves the use of silyl ethers like tert-butyldimethylsilyl ethers. These ethers are known to act as protective groups for alcohols during organic synthesis . The synthesis could involve the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)Si(C)OCc1cc2ncc(Cl)cc2o1
. This string represents a linear form of the molecule, where each atom is represented by its symbol and bonds are represented by characters . Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in the molecule can participate in various chemical reactions. For instance, it can act as a leaving group in the presence of fluoride ions, resulting in the formation of a new carbon-fluorine bond . It can also be removed under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds suggest that this compound might be a solid at room temperature . It’s likely soluble in common organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
A key aspect of the scientific research involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde is its role in the synthesis of various chemical compounds. Research has demonstrated its utility in generating aryl and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones, where its conformations have been investigated using NMR methods. This has led to insights into the existence of rotamers due to nitrogen–carbonyl bond rotation, and the discovery of E/Z isomerization relative to the CN double bond (Syakaev et al., 2006).
Chemical Reactions and Mechanisms
The chemical has been used to study the reactions of various related compounds, such as the Knoevenagel condensations of similar aldehydes with compounds containing an active methyl or methylene group. These studies contribute to a better understanding of the chemical's reactivity and potential applications in organic synthesis (Gajdoš et al., 2006).
Synthesis of Complex Molecules
Another key application is in the synthesis of complex molecules such as furo[3,2-b]pyridines and their derivatives. Research has explored convenient methods for synthesizing these compounds from basic chemicals, thus highlighting its utility in the preparation of more complex molecular structures (Shiotani & Morita, 1986).
Application in Heterocyclic Chemistry
The chemical's utility extends to the field of heterocyclic chemistry, where it is used in the preparation and reaction studies of various heterocyclic compounds. This application is crucial for the development of new drugs and materials, as many biologically active compounds are heterocyclic in nature (Morita & Shiotani, 1986).
Mechanism of Action
Target of Action
The primary targets of the compound “2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde” are currently unknown . This compound is a unique chemical provided for early discovery researchers
Mode of Action
Compounds with similar structures, such as (tert-butyldimethylsilyloxy)acetaldehyde, can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Based on its structural similarity to other compounds, it might be involved in the erythrose production pathway .
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPOLIUDVHQDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674084 | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-38-9 | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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